[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Description
This compound is a complex heterocyclic molecule featuring a pyrano[3,2-d][1,3]dioxin core fused with a pyrimidinone moiety and a benzoylated ester. Its stereochemical configuration (4aR,7R,8S,8aS) is critical for its reactivity and physicochemical properties. Synthesis typically involves multi-step glycosylation or cycloaddition strategies, as seen in structurally related compounds (e.g., ). Characterization relies on advanced spectroscopic methods, including $ ^1H $/$ ^{13}C $ NMR and HRMS, to confirm stereochemistry and functional group placement .
Properties
Molecular Formula |
C31H27N3O7 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C31H27N3O7/c35-28(20-10-4-1-5-11-20)32-25-16-17-34(31(37)33-25)23-18-38-24-19-39-30(22-14-8-3-9-15-22)41-27(24)26(23)40-29(36)21-12-6-2-7-13-21/h1-17,23-24,26-27,30H,18-19H2,(H,32,33,35,37)/t23-,24-,26+,27-,30?/m1/s1 |
InChI Key |
LCMLUIAPIKBMFB-UTLBBORZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals .
Mechanism of Action
The mechanism of action of [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- Stereochemical Complexity: The target compound and analogues (e.g., ) require precise stereochemical control during synthesis. For example, cycloaddition in achieves total regio- and stereoselectivity, suggesting the pyrano[3,2-d][1,3]dioxin framework is amenable to selective modifications .
- Synthetic Routes : and emphasize glycosylation strategies, while highlights cycloaddition. The target compound’s synthesis likely combines both approaches for functionalization of the pyran ring .
Reactivity and Stability
- Cycloaddition Potential: The pyrano[3,2-d][1,3]dioxin core in undergoes 1,3-dipolar cycloaddition with diazomethyl compounds to form triazoles. The target compound’s 4-benzamido-pyrimidinone group may limit such reactivity due to steric hindrance .
- Ester Hydrolysis: The benzoate ester in the target compound is prone to hydrolysis under basic conditions, similar to acetylated sugars in .
Spectroscopic Characterization
- NMR Signatures: The target compound’s $ ^1H $ NMR would show distinct signals for the pyrimidinone NH (~δ 10–12 ppm) and aromatic protons from the benzamido/benzoate groups (~δ 7–8 ppm), aligning with data in and .
- HRMS Validation : All compounds (Target, ) use HRMS to confirm molecular formulas, with mass accuracy within ±5 ppm .
Research Implications and Gaps
- Synthetic Scalability : and report moderate to high yields (~60–90%), but scalability of the target compound’s synthesis remains unverified.
Biological Activity
The compound [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings.
Molecular Formula and Weight
The molecular formula of the compound is , with a molecular weight of approximately 518.59 g/mol.
Structural Characteristics
The compound features a hexahydropyrano[3,2-d][1,3]dioxin core structure with substituents that include a benzamido group and a phenyl ring. This unique structural arrangement contributes to its biological activity.
Antiviral Properties
Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral activity. Specifically, compounds targeting reverse transcriptase (RT) have shown promise in the treatment of viral infections such as HIV. The benzamido group in this compound may enhance its interaction with viral enzymes or receptors .
Anticancer Activity
Studies have suggested that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways critical for tumor growth and survival. The presence of the dioxin moiety may play a role in inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Inhibitors of specific enzymes involved in nucleotide metabolism have been explored for their potential to disrupt cancer cell growth and viral replication. The structural components of this compound could provide a scaffold for developing selective inhibitors .
Study 1: Antiviral Activity Against HIV
In a study examining the effects of pyrimidine derivatives on HIV replication, it was found that compounds with similar structures to this compound exhibited significant inhibition of viral replication in vitro. The study highlighted the importance of structural modifications in enhancing bioactivity against HIV .
Study 2: Anticancer Effects
Another research effort focused on the antiproliferative effects of similar compounds on various cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis in human cancer cells. The study concluded that further exploration into the structure-activity relationship could yield potent anticancer agents derived from this class of compounds .
Table 1: Summary of Biological Activities
Table 2: Structural Features Affecting Activity
| Structural Feature | Impact on Activity |
|---|---|
| Benzamido Group | Enhances binding affinity |
| Dioxin Moiety | Induces apoptosis |
| Phenyl Ring | Stabilizes interactions with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
